molecular formula C18H17F3N2O3 B11678996 Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate

Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate

Cat. No.: B11678996
M. Wt: 366.3 g/mol
InChI Key: WZSWLEQBGKWZOG-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate is a complex organic compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-oxo-2-phenylacetate with 2-(trifluoromethyl)aniline under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high yield, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate can be compared with other similar compounds, such as:

    Ethyl 2-oxo-2-(3-(trifluoromethyl)phenyl)acetate: This compound also contains a trifluoromethyl group but differs in its overall structure and reactivity.

    2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide: This compound has a similar trifluoromethyl group but features a pyrrolidinone ring, which affects its chemical properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17F3N2O3

Molecular Weight

366.3 g/mol

IUPAC Name

ethyl N-[2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethyl]carbamate

InChI

InChI=1S/C18H17F3N2O3/c1-2-26-17(25)23-16(15(24)12-8-4-3-5-9-12)22-14-11-7-6-10-13(14)18(19,20)21/h3-11,16,22H,2H2,1H3,(H,23,25)

InChI Key

WZSWLEQBGKWZOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(=O)C1=CC=CC=C1)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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